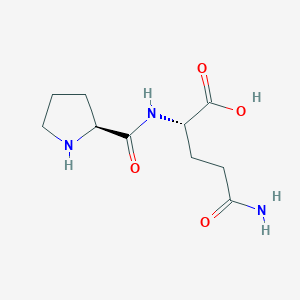

![molecular formula C10H11N3OS2 B176991 N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide CAS No. 162277-86-3](/img/structure/B176991.png)

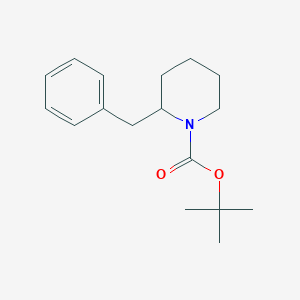

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

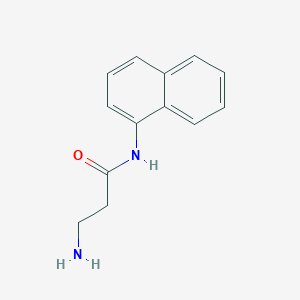

“N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide” is a chemical compound used in scientific research due to its diverse applications, including drug development and material synthesis. It has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .

Synthesis Analysis

The synthesis of this compound involves several steps. Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .Molecular Structure Analysis

The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1 H NMR, 13 C NMR, EI MS and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, the reflux of acid hydrazide with carbon disulfide, and the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .科学的研究の応用

Bi-Heterocyclic Synthesis and Anti-Diabetic Potential

A study detailed the synthesis of S-substituted acetamides derivatives of this compound, assessing their enzyme inhibition and cytotoxic behavior. These novel bi-heterocycles exhibited significant inhibitory potential against α-glucosidase, an enzyme target for anti-diabetic therapy, suggesting their potential as valuable anti-diabetic agents. The in silico study of these molecules aligned with their enzyme inhibition data, further supporting their therapeutic promise (Abbasi et al., 2020).

Anticancer Activity

Another research application involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those structurally related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, to study their anticancer activity. These derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Chemical Synthesis and Alternative Products

Research also encompasses the exploration of alternative products in chemical reactions involving N-methyl-2-thiocarbamoylacetamide and related compounds. This includes the synthesis of various heterocyclic compounds, showcasing the compound's utility in developing diverse chemical entities for further biological evaluation (Krauze et al., 2007).

Enzyme Inhibition and Therapeutic Potential

The compound has been investigated for its role in synthesizing unique biheterocycles with promising therapeutic applications. These synthesized compounds were evaluated for their inhibitory activity against multiple enzymes, including acetylcholinesterase and α-glucosidase, highlighting their potential as multifaceted therapeutic agents (Abbasi et al., 2018).

Antimicrobial Activity

Another study synthesized derivatives related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, investigating their antimicrobial activity. The research demonstrated the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Baviskar et al., 2013).

特性

IUPAC Name |

N-[[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-6(14)12-4-7-2-3-9(16-7)8-5-15-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBDLQALINWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)